molecular formula C14H8FNO B1345800 4-[(4-Fluorophenyl)carbonyl]benzonitrile CAS No. 54978-50-6

4-[(4-Fluorophenyl)carbonyl]benzonitrile

Cat. No.: B1345800
CAS No.: 54978-50-6
M. Wt: 225.22 g/mol
InChI Key: PGIJLXGFXADEIQ-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)carbonyl]benzonitrile (CAS RN: 54978-50-6) is a nitrile-containing aromatic compound with the molecular formula C₁₄H₈FNO and a molecular weight of 225.22 g/mol . Its structure consists of a benzoyl group substituted with a 4-fluorophenyl moiety and a benzonitrile group. This compound is primarily used in pharmaceutical and materials science research. Key properties include:

  • Storage: Requires standard laboratory conditions (room temperature, inert atmosphere).
  • Hazard Information: Limited data available; general precautions for nitriles (e.g., irritant handling protocols) apply .

Properties

IUPAC Name

4-(4-fluorobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIJLXGFXADEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611342
Record name 4-(4-Fluorobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54978-50-6
Record name 4-(4-Fluorobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorophenyl)carbonyl]benzonitrile typically involves the reaction of 4-fluorobenzoyl chloride with benzonitrile in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Fluorobenzoyl chloride+BenzonitrileBaseThis compound\text{4-Fluorobenzoyl chloride} + \text{Benzonitrile} \xrightarrow{\text{Base}} \text{this compound} 4-Fluorobenzoyl chloride+BenzonitrileBase​this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Fluorophenyl)carbonyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)carbonyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group can form hydrogen bonds or interact with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzonitriles with Fluorinated Aromatic Groups

Key Findings :

  • Electronic Effects : The carbonyl group in 4-[(4-Fluorophenyl)carbonyl]benzonitrile enhances electron-withdrawing properties compared to thioether or alkyl-substituted analogs, influencing reactivity in cross-coupling reactions .
  • Biological Activity : Thioether derivatives (e.g., 4-[(4-Fluorophenyl)thio]benzonitrile) show inhibitory activity against kinases, while carbonyl analogs are more common in materials science .

Pharmacologically Active Benzonitrile Derivatives

Table 2: Pharmacological and Structural Comparison
Compound Name (CAS RN) Modifications Biological Target Synthesis Yield Key Data Reference(s)
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile Pyrazole core with amino/fluorophenyl p38αMAP kinase inhibitors 62% Dihedral angles: 38.0° (pyrazole-fluorophenyl)
(S)-4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile (488787-59-3) Hydroxybutyl and hydroxymethyl groups Antidepressant (citalopram analog) 14–15% Chiral resolution via tartaric acid

Key Findings :

  • Stereochemistry : Chiral benzonitrile derivatives (e.g., S-22 and R-22 in ) exhibit enantiomer-specific biological activities, critical for drug development .
  • Byproduct Relevance: Impurities like 4-[1-(4-dimethylamino)-1-(4-fluorophenyl) butenyl]-3-(hydroxymethyl)benzonitrile are studied for quality control in antidepressant synthesis .

Benzonitriles in Materials Science

Key Findings :

  • Conjugation Effects: Extended π-conjugation in NLO-active benzonitriles (e.g., molecule A in ) enhances hyperpolarizability compared to non-conjugated analogs .
  • Liquid Crystals : Alkyl-substituted biphenyl nitriles (e.g., 7CB) exhibit thermotropic behavior, unlike rigid carbonyl derivatives .

Biological Activity

4-[(4-Fluorophenyl)carbonyl]benzonitrile, with the molecular formula C14H8FNO and a molecular weight of 225.22 g/mol, is an organic compound notable for its unique structure that includes a fluorophenyl group attached to a carbonyl functional group, further connected to a benzonitrile moiety. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding studies.

The presence of the fluorine atom in the para position significantly influences the electronic and steric properties of the compound, which in turn affects its reactivity and interactions with biological targets. The carbonyl group can form hydrogen bonds and interact with active sites on enzymes or receptors, while the fluorophenyl group enhances binding affinity through hydrophobic interactions.

Although specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with various molecular targets, modulating their activity. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions positions it as a candidate for therapeutic applications in drug development.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities primarily through:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.
  • Receptor Binding : Its structural characteristics allow it to bind effectively to specific receptors, suggesting potential roles in modulating receptor-mediated pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameUnique Feature
4-[(3-Fluorophenyl)carbonyl]benzonitrileFluorine atom in the meta position
4-[(4-Chlorophenyl)carbonyl]benzonitrileChlorine atom instead of fluorine
4-[(4-Bromophenyl)carbonyl]benzonitrileBromine atom instead of fluorine
4-[(4-Methylphenyl)carbonyl]benzonitrileMethyl group instead of fluorine

The unique electronic properties imparted by the fluorine atom enhance its reactivity and binding interactions compared to its chloro, bromo, and methyl analogs.

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